1-Azido-5-iodo-naphthalene

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Synthesis:

- Diazotization of 5-aminonaphthalene followed by treatment with sodium iodide [].

- Sandmeyer reaction of 5-nitronaphthalene with sodium azide [].

- Palladium-catalyzed amination of 5-iodonaphthalene with azidotrifluoromethanesulfonate [].

These methods highlight the potential for researchers to synthesize 1-Azido-5-iodo-naphthalene for specific research purposes.

Potential Applications:

While research on 1-Azido-5-iodo-naphthalene is limited, its unique structure suggests potential applications in various scientific fields:

- Organic photovoltaics: The azide group in 1-Azido-5-iodo-naphthalene can participate in click chemistry reactions, enabling the creation of novel organic photovoltaic materials with tailored properties [].

- Medicinal chemistry: The combination of azide and iodine functionality offers possibilities for exploring the compound's potential for medicinal applications, such as radiopharmaceuticals or drug discovery programs, although further research is necessary [].

- Material science: The aromatic core and functional groups present in 1-Azido-5-iodo-naphthalene could be valuable for designing new functional materials with specific optoelectronic or other desired properties, requiring further investigation [].

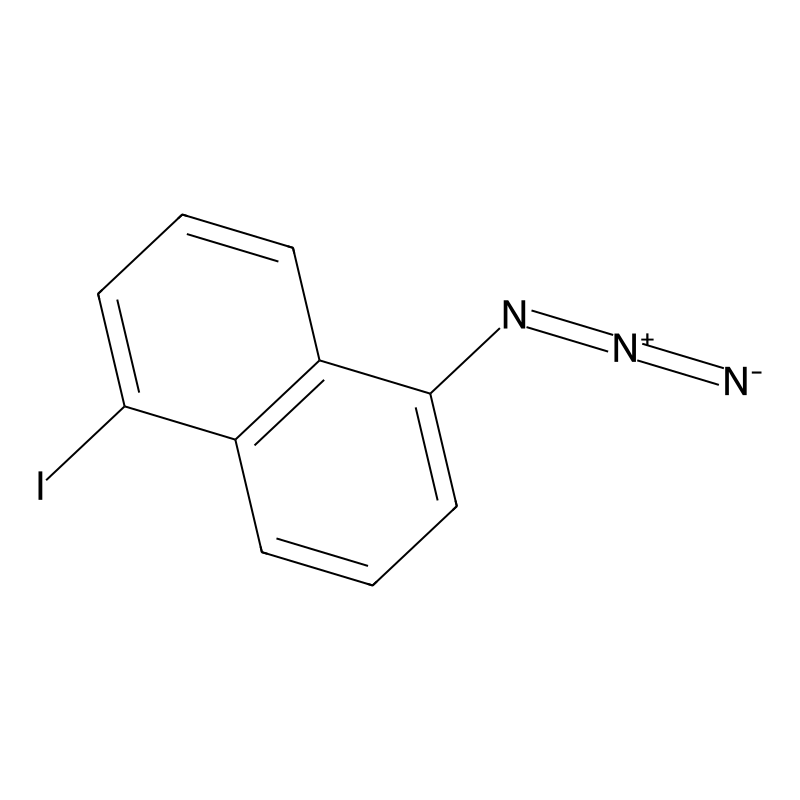

1-Azido-5-iodo-naphthalene is an organic compound featuring a naphthalene core with two substituents: an azido group (-N₃) at the 1-position and an iodo group (-I) at the 5-position. This compound is characterized by its unique electronic properties due to the presence of both the electron-withdrawing azido and iodo groups, which can influence its reactivity and interactions with other molecules. Its chemical formula is C₁₀H₈N₃I, and it has a molecular weight of approximately 293.09 g/mol .

Currently, there is no documented information regarding a specific mechanism of action for 1-AIN in biological systems.

- Wear appropriate personal protective equipment (PPE) like gloves, goggles, and a lab coat when handling 1-AIN.

- Work in a well-ventilated fume hood to avoid inhalation of any vapors or dust.

- Handle with care as organic azides can be potentially explosive under certain conditions.

- Dispose of waste according to proper chemical waste disposal procedures.

- Nucleophilic Substitution: The iodo group can undergo nucleophilic substitution reactions, making it a useful precursor for synthesizing other compounds.

- Click Chemistry: The azido group allows for participation in 1,3-dipolar cycloaddition reactions, commonly referred to as "click chemistry," which is valuable for bioconjugation and materials science .

- Photo

Research indicates that compounds containing azido groups have significant biological activities. For instance, aryl azides like 1-azido-5-iodo-naphthalene can be used in photoaffinity labeling studies to investigate protein interactions in live cells. The ability of these compounds to form covalent bonds upon activation by light makes them valuable tools in biochemical research .

The synthesis of 1-azido-5-iodo-naphthalene typically involves the following steps:

- Preparation of Diazoniun Salt: A suitable amino precursor (such as 1-amino-5-iodonaphthalene) is treated with sodium nitrite in acidic conditions to form a diazonium salt.

- Azidation: The diazonium salt is then reacted with sodium azide under controlled conditions (often at low temperatures) to introduce the azido group.

- Purification: The resulting product is purified through techniques such as column chromatography .

1-Azido-5-iodo-naphthalene has several notable applications:

- Material Science: Its ability to undergo click reactions makes it useful for creating functionalized polymers and materials.

- Bioconjugation: The compound can be employed in labeling studies for tracking biomolecules within biological systems.

- Pharmaceutical Chemistry: It serves as a building block for synthesizing more complex pharmaceutical agents due to its reactive functionalities .

Studies involving 1-azido-5-iodo-naphthalene often focus on its interactions with proteins and other biomolecules. The photochemical activation of the azido group facilitates covalent bonding with target proteins, allowing researchers to map protein interactions in live cells effectively. This property is particularly useful in understanding cellular mechanisms and developing targeted therapeutics .

Several compounds share structural similarities with 1-azido-5-iodo-naphthalene, including:

| Compound Name | Structural Features | Unique Characteristics |

|---|---|---|

| 1-Azidonaphthalene | Azido group at position 1 | Simpler structure; lacks iodine substituent |

| 1,5-Diazidonaphthalene | Two azido groups at positions 1 and 5 | Increased reactivity due to multiple azido groups |

| 1-Iodonaphthalene | Iodo group at position 1 | Does not contain an azido group |

| 4-Azidobenzaldehyde | Azido group on a benzaldehyde framework | Different aromatic system; used in organic synthesis |

The uniqueness of 1-azido-5-iodo-naphthalene lies in its combination of both azido and iodo functionalities, providing versatile reactivity that is not present in simpler analogs . This dual functionality enhances its utility in both synthetic and biological applications.

Molecular Structure and Composition

1-Azido-5-iodo-naphthalene is an organic compound characterized by the molecular formula C₁₀H₆IN₃ and a molecular weight of 295.08 g/mol [1] [2] [3]. The compound features a naphthalene backbone with two distinct functional groups: an azido group (-N₃) positioned at the 1-carbon and an iodine atom substituted at the 5-carbon of the naphthalene ring system [1] [2]. The International Union of Pure and Applied Chemistry systematic name for this compound is 1-azido-5-iodonaphthalene, with the Chemical Abstracts Service registry number 63785-44-4 [1] [2] [3].

The molecular structure exhibits a planar aromatic bicyclic system where the azido group extends linearly from the naphthalene framework [2]. The canonical Simplified Molecular Input Line Entry System representation is [N-]=[N+]=NC1C=CC=C2C(I)=CC=CC=12, indicating the electron distribution and connectivity within the molecule [2]. The International Chemical Identifier key QRSSXGBNBDDPGC-UHFFFAOYSA-N provides a unique digital fingerprint for the compound [2].

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₆IN₃ [1] [2] |

| Molecular Weight | 295.08 g/mol [1] [2] [3] |

| Chemical Abstracts Service Number | 63785-44-4 [1] [2] [3] |

| International Union of Pure and Applied Chemistry Name | 1-azido-5-iodonaphthalene [1] [2] |

| International Chemical Identifier Key | QRSSXGBNBDDPGC-UHFFFAOYSA-N [2] |

Physical and Spectroscopic Properties

The physical properties of 1-azido-5-iodo-naphthalene reflect the influence of both the halogen substituent and the azido functional group on the naphthalene core structure [4]. The compound typically appears as a crystalline solid under standard laboratory conditions [4]. Related naphthalene azide derivatives, such as 1-azidonaphthalene, exhibit reduced pressure boiling points in the range of 348-353 K at 0.000002 atm [7], suggesting similar thermal behavior for the iodo-substituted analog.

Spectroscopic characterization of azido-naphthalene derivatives reveals distinctive features associated with both the aromatic system and the azido functional group [6] [7]. The azido group typically exhibits characteristic infrared absorption bands corresponding to the asymmetric and symmetric stretching vibrations of the nitrogen-nitrogen bonds [6]. Mass spectrometric analysis provides fragmentation patterns consistent with the loss of nitrogen gas from the azido group, a common characteristic of organic azides under electron ionization conditions [6].

The electronic structure of 1-azido-5-iodo-naphthalene is influenced by the electron-donating properties of the naphthalene system and the electron-withdrawing effects of both the azido and iodo substituents [25]. Calculated properties for related naphthalene azide compounds indicate a logarithmic octanol-water partition coefficient of approximately 3.782, suggesting moderate hydrophobicity [25]. The McGowan calculated molar volume for similar structures is approximately 129.880 ml/mol [25].

Chemical Reactivity Profile

1-Azido-5-iodo-naphthalene exhibits diverse chemical reactivity owing to the presence of two highly reactive functional groups on the naphthalene scaffold [9] [10] . The azido group serves as a versatile reactive center capable of participating in nucleophilic substitution reactions, reduction processes, and cycloaddition chemistry . Under nucleophilic substitution conditions, the azido group can be replaced by various nucleophiles using reagents such as sodium azide in dimethylformamide or dimethyl sulfoxide .

Reduction of the azido functionality represents a fundamental transformation pathway, where reducing agents such as lithium aluminum hydride or hydrogen in the presence of palladium catalysts convert the azido group to the corresponding amine . This reaction yields 1-amino-5-iodo-naphthalene as the primary product . The azido group also participates in cycloaddition reactions, particularly the Huisgen 1,3-dipolar cycloaddition, which forms triazole derivatives when catalyzed by copper(I) species .

Photochemical activation of 1-azido-5-iodo-naphthalene leads to the formation of highly reactive nitrene intermediates [9] [10] [13]. Research on related compounds, specifically 5-iodonaphthalene-1-azide, demonstrates that photolysis at 314 nm rapidly converts the azide to a reactive nitrene species [9] [10] [13]. This nitrene efficiently forms covalent bonds with adjacent molecules, particularly in lipid bilayer environments [9] [10] [13]. The photochemical process can also be sensitized using chromophores that absorb at longer wavelengths, enabling selective activation in complex systems [9] [10] [13].

| Reaction Type | Reagents/Conditions | Products |

|---|---|---|

| Nucleophilic Substitution | Sodium azide in dimethylformamide | Various substituted naphthalenes |

| Reduction | Lithium aluminum hydride or hydrogen/palladium | 1-Amino-5-iodo-naphthalene |

| Cycloaddition | Copper(I) catalysts | Triazole derivatives |

| Photolysis | Ultraviolet light (314 nm) | Nitrene intermediates [9] [10] [13] |

Structure-Activity Relationships

The structure-activity relationships of 1-azido-5-iodo-naphthalene are governed by the electronic and steric effects of both substituents on the naphthalene core [17] [19]. Research on naphthalene derivatives reveals that substitution patterns significantly influence biological and chemical activity [19]. Studies of twenty-two naphthalene derivatives demonstrated that biological response correlates with hydrogen acceptance capability, hydrophobic substituent constants, and polar electronic substituent constants [19]. The model log biological response = 0.282Ha + 0.352π + 0.692F + 0.334¹X/v - 0.326R + 0.027 accounts for 85% of the variation in biological activity, where hydrogen acceptance and hydrophobic parameters are most important [19].

The presence of the iodine substituent at the 5-position enhances the compound's reactivity in cross-coupling reactions and provides opportunities for further functionalization [17]. Halogen atoms, particularly iodine, are recognized as crucial for maintaining potency in naphthalene-based bioactive compounds [17]. The azido group contributes significant electronic effects due to its strong electron-withdrawing nature and its ability to participate in bioorthogonal chemistry [36].

The positioning of substituents on the naphthalene ring system influences the overall electronic distribution and reactivity profile [21]. Alkyl substituents on naphthalene cause bathochromic shifts in ultraviolet-visible absorption bands due to preferential stabilization of occupied orbitals relative to unoccupied orbitals [21]. However, not all substitution positions affect the orbital energy distribution equally, with certain positions showing more pronounced effects on electronic properties [21].

Comparative Analysis with Related Naphthalene Derivatives

1-Azido-5-iodo-naphthalene can be compared with several structurally related naphthalene derivatives to understand its unique properties and reactivity patterns [26] [27] [28]. 1-Azidonaphthalene, lacking the iodine substituent, has the molecular formula C₁₀H₇N₃ and a molecular weight of 169.18 g/mol [26] [27]. This compound serves as the parent azido-naphthalene structure and exhibits similar photochemical reactivity but lacks the enhanced cross-coupling capability provided by the iodine atom [26] [27].

The compound 1-(azidomethyl)naphthalene represents a structural variant where the azido group is separated from the naphthalene ring by a methylene bridge [28]. This derivative has the molecular formula C₁₁H₉N₃ and molecular weight 183.209 g/mol [5]. The methylene linker significantly alters the electronic communication between the azido group and the aromatic system compared to the direct attachment in 1-azido-5-iodo-naphthalene [28].

Related iodo-naphthalene compounds, such as 2-iodonaphthalene, provide insight into the effects of halogen positioning [30]. 2-Iodonaphthalene appears as a white to pale yellow solid with good solubility in organic solvents but low water solubility [30]. The compound serves as a valuable precursor in cross-coupling reactions including Suzuki and Sonogashira reactions [30].

Comparative analysis of naphthalene derivatives containing different functional groups reveals the unique dual reactivity of 1-azido-5-iodo-naphthalene [20]. The compound 5-iodonaphthalene-1,2-dione represents an oxidized analog with ketone functionality instead of the azido group . This compound exhibits different reactivity patterns, participating in nucleophilic addition reactions and condensation processes rather than the cycloaddition chemistry characteristic of azides .

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Unique Properties |

|---|---|---|---|---|

| 1-Azido-5-iodo-naphthalene | C₁₀H₆IN₃ | 295.08 [1] [2] | Azido, Iodo | Dual reactivity for cross-coupling and cycloaddition |

| 1-Azidonaphthalene | C₁₀H₇N₃ | 169.18 [26] | Azido | Photochemical nitrene formation [26] [27] |

| 1-(Azidomethyl)naphthalene | C₁₁H₉N₃ | 183.209 [5] | Azido (via methylene) | Reduced electronic coupling [28] |

| 2-Iodonaphthalene | C₁₀H₇I | 254.07 [30] | Iodo | Cross-coupling reactivity [30] |

| 5-Iodonaphthalene-1,2-dione | C₁₀H₅IO₂ | 284.05 | Iodo, Ketone | Nucleophilic addition reactions |